(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 8-methoxy-2H-chromene-2-carbaldehyde under controlled conditions to form the intermediate product. This intermediate is then reacted with amino acetic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one
- Indole derivatives
Uniqueness
[(2Z)-3-[(3-chlorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate stands out due to its unique combination of a chromene core with a chlorophenyl and carbamoyl group. This structure imparts specific biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C19H15ClN2O5 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
[(Z)-[3-[(3-chlorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C19H15ClN2O5/c1-11(23)27-22-19-15(18(24)21-14-7-4-6-13(20)10-14)9-12-5-3-8-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19- |
InChI Key |
SZEAKQLYNMSZMV-QOCHGBHMSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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